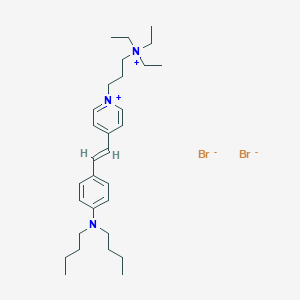
N-(3-(triethylammonium)propyl)-4-(4-(dibutylamino)styryl)pyridinium
Übersicht
Beschreibung
The compound N-(3-(triethylammonium)propyl)-4-(4-(dibutylamino)styryl)pyridinium is a pyridinium salt with potential applications in various fields, including organic electronics and pharmaceuticals. Pyridinium salts are known for their diverse chemical properties and are used in the synthesis of various heterocyclic compounds, which are integral to numerous drugs and organic materials .
Synthesis Analysis
The synthesis of pyridinium salts can be achieved through several methods. One such method involves the addition of 5-alkylaminopenta-2,4-dienals to N-acyliminium ions, which can be generated in situ from pyrrolidine or piperidine derivatives. This process, followed by dehydrative cyclization, allows for the formation of pyridinium salts substituted at the 3-position by a nitrogen heterocycle . Although the specific synthesis of N-(3-(triethylammonium)propyl)-4-(4-(dibutylamino)styryl)pyridinium is not detailed in the provided papers, similar synthetic strategies could potentially be adapted for its production.
Molecular Structure Analysis
The molecular structure of pyridinium salts can be studied using various techniques such as X-ray diffraction, FTIR spectroscopy, and computational methods like PM3 and SAM1 calculations. For instance, the crystal structure of N-(4-carboxybutyl)pyridinium perchlorate was determined to be triclinic with specific space group parameters, and the molecules were found to form a centrosymmetric hydrogen-bonded dimer . These techniques could be applied to analyze the molecular structure of N-(3-(triethylammonium)propyl)-4-(4-(dibutylamino)styryl)pyridinium to gain insights into its conformation and interactions.
Chemical Reactions Analysis
Pyridinium salts can undergo various chemical reactions, including cycloadditions and acylation. For example, Pyridinium-N-imide can react with propiolic and acetylenedicarboxylic esters to form pyrazolo[1,5-a]-pyridinecarboxylic esters, while phenyl isocyanate and phenyl isothiocyanate can acylate the compound at the exocyclic nitrogen function . These reactions highlight the reactivity of the pyridinium moiety and could be relevant for the functionalization of N-(3-(triethylammonium)propyl)-4-(4-(dibutylamino)styryl)pyridinium.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridinium salts can be characterized by various analytical techniques. For instance, the synthesis and characterization of a related compound, trans-4-[4'-(N,N-dibutylamino)styryl]-N-methyl pyridinium toluene-p-sulfonate, involved elemental analysis, mass spectrometry, thermal analysis, and IR spectra. The optical properties were also studied using ultraviolet-visible electronic spectrum and single-photon fluorescent spectrum . These methods could be employed to determine the physical and chemical properties of N-(3-(triethylammonium)propyl)-4-(4-(dibutylamino)styryl)pyridinium, which would be essential for its application in various domains.
Wissenschaftliche Forschungsanwendungen
Plant Cell Research
N-(3-Triethylammoniumpropyl)-4-(4-(dibutylamino)styryl)pyridinium dibromide (FM1-43) is used as a fluorescent endocytosis marker in plant cells. It helps in imaging and quantifying membrane endocytosis in intact plant cells, providing insights into the dynamic nature of vacuoles and vesicles within plant cells (Emans, Zimmermann, & Fischer, 2002).
Neuromuscular Junction Study
In studies related to botulinum neurotoxin type A poisoning, this compound has been used to trace nerve-terminal sprouts and their parent terminals at the neuromuscular junction. It helps in understanding the functional repair of motor endplates and the rehabilitation process of paralyzed endplates (de Paiva, Meunier, Molgó, Aoki, & Dolly, 1999).
Catalysis and Chemical Synthesis
N-(Polystyrylbutyl)pyridinium triflylimide, a derivative, is used as a solid support to immobilize metal complexes, serving as a catalyst for dehydrative esterification reactions. This application is significant in the field of synthetic chemistry (Nakamura, Maki, Wang, Ishihara, & Yamamoto, 2006).
Photonic Applications
N-Methylquinolinium derivatives, which are similar in structure, show potential for photonic applications due to their electron-withdrawing strength and impact on photophysical properties. This suggests potential applications in the field of photonics and optoelectronics (Jeong et al., 2015).
Study of Molecular Interactions
In a study focusing on the gas-phase ion-molecule reactions, derivatives of N-pyridinium were used to understand the molecular interactions in extraterrestrial environments like Titan's atmosphere, showing the compound's relevance in astrochemistry (Bright et al., 2017).
Eigenschaften
IUPAC Name |
3-[4-[(E)-2-[4-(dibutylamino)phenyl]ethenyl]pyridin-1-ium-1-yl]propyl-triethylazanium;dibromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H49N3.2BrH/c1-6-11-23-32(24-12-7-2)30-18-16-28(17-19-30)14-15-29-20-25-31(26-21-29)22-13-27-33(8-3,9-4)10-5;;/h14-21,25-26H,6-13,22-24,27H2,1-5H3;2*1H/q+2;;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZUVCAGXYLMFEC-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)C1=CC=C(C=C1)C=CC2=CC=[N+](C=C2)CCC[N+](CC)(CC)CC.[Br-].[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCN(CCCC)C1=CC=C(C=C1)/C=C/C2=CC=[N+](C=C2)CCC[N+](CC)(CC)CC.[Br-].[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H49Br2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80933766 | |
| Record name | Dibutyl[4-(2-{1-[3-(triethylazaniumyl)propyl]pyridin-4(1H)-ylidene}ethylidene)cyclohexa-2,5-dien-1-ylidene]ammonium dibromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80933766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
611.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(triethylammonium)propyl)-4-(4-(dibutylamino)styryl)pyridinium | |
CAS RN |
149838-22-2 | |
| Record name | FM1 43 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149838222 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dibutyl[4-(2-{1-[3-(triethylazaniumyl)propyl]pyridin-4(1H)-ylidene}ethylidene)cyclohexa-2,5-dien-1-ylidene]ammonium dibromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80933766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FM1-43 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/83IGZ86I9D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




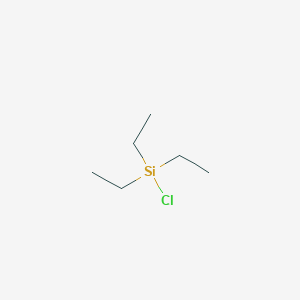

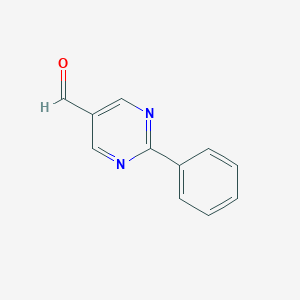
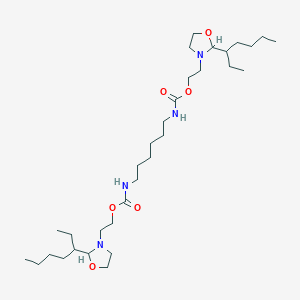
![2-[4-(Cyanomethyl)-2,5-dihexoxyphenyl]acetonitrile](/img/structure/B140520.png)
![6-Bromo-2,3-dihydrofuro[2,3-b]quinoline](/img/structure/B140524.png)
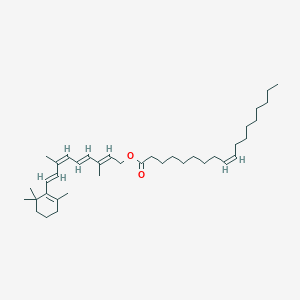
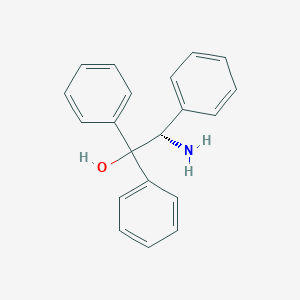
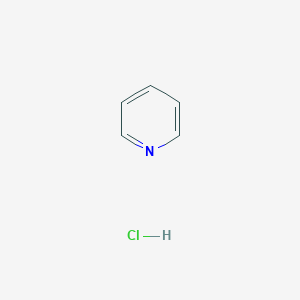
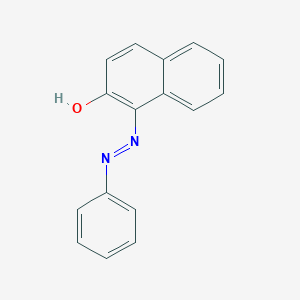
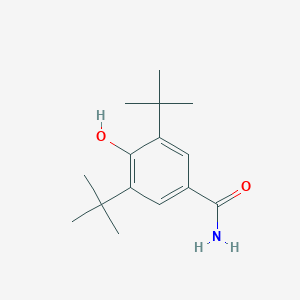

![2,3-Dihydro-1,4-dioxino[2,3-b]pyridine](/img/structure/B140537.png)